molecular formula C8H12O3 B3159149 Ethyl 2-cyclobutyl-2-oxoacetate CAS No. 861160-59-0

Ethyl 2-cyclobutyl-2-oxoacetate

Cat. No.: B3159149
CAS No.: 861160-59-0
M. Wt: 156.18 g/mol
InChI Key: DLOVMSMGNBGMLS-UHFFFAOYSA-N
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Description

Ethyl 2-cyclobutyl-2-oxoacetate (CAS: 861160-59-0) is an ethyl ester derivative of 2-oxoacetic acid substituted with a cyclobutyl group. Its structure features a strained four-membered cyclobutyl ring adjacent to a reactive ketone and ester moiety, making it a versatile intermediate in organic synthesis. This compound has been employed in Rh(III)-catalyzed C–H functionalization reactions, enabling the construction of indazoles—a privileged heterocyclic scaffold in medicinal and materials chemistry . The strained cyclobutyl group may influence reactivity by introducing ring tension, which can drive unique cycloaddition or fragmentation pathways, as demonstrated in its use for synthesizing tricyclic-fused ring systems .

Properties

IUPAC Name

ethyl 2-cyclobutyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-11-8(10)7(9)6-4-3-5-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOVMSMGNBGMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307055
Record name Ethyl α-oxocyclobutaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861160-59-0
Record name Ethyl α-oxocyclobutaneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861160-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α-oxocyclobutaneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyclobutyl-2-oxoacetate can be synthesized through various synthetic routes. One common method involves the esterification of cyclobutylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclobutyl-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyclobutyl-2-oxoacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyclobutyl-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-cyclobutyl-2-oxoacetate belongs to a broader class of ethyl 2-oxoacetate derivatives. Below is a comparative analysis of its structural analogs, focusing on substituent effects, reactivity, and applications:

Structural and Functional Group Variations

Compound Name CAS Number Substituent(s) Key Applications/Findings References
This compound 861160-59-0 Cyclobutyl Facilitates Rh(III)-catalyzed [2+2] cycloaddition/fragmentation for indazole synthesis.
Ethyl 2-[2-(dimethylamino)-4-(4-nitrophenyl)-1,3-thiazole-5-yl]-2-oxoacetate Not provided Thiazole, nitroarene Binds to human serum albumin (HSA) with cooperativity; acts as a protein-denaturing surfactant.
Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate 861146-12-5 Oxadiazole, bromophenyl Limited studies available; structural similarity suggests potential as a bioactive scaffold.
3-Carbethoxypyranocoumarin 86116-44-1 Coumarin, pyran No explicit data; coumarin derivatives are often explored for photochemical properties.

Thermodynamic and Binding Properties

  • This compound’s small, strained substituent likely reduces steric hindrance, favoring catalytic interactions in metal-mediated reactions .
  • In contrast, the thiazole derivative’s planar, aromatic structure facilitates π-π stacking and hydrophobic interactions with HSA, leading to stronger binding and cooperativity .

Research Findings and Implications

  • Synthetic Chemistry: this compound’s role in Rh(III)-catalyzed reactions underscores its utility in accessing complex heterocycles. Its cyclobutyl group may lower activation energy in cycloaddition steps compared to non-cyclic analogs .
  • Knowledge Gaps: Oxadiazole and coumarin analogs lack detailed mechanistic or application studies, highlighting opportunities for future research .

Biological Activity

Ethyl 2-cyclobutyl-2-oxoacetate (CAS: 861160-59-0) is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to an oxoacetate moiety. Its structural formula can be represented as follows:

C8H12O3\text{C}_8\text{H}_{12}\text{O}_3

This compound exhibits properties that may influence various biological pathways, particularly in metabolic processes.

This compound's biological activity can be attributed to its interaction with metabolic enzymes and cellular pathways. Preliminary studies suggest that it may modulate key metabolic processes, potentially influencing:

  • Cellular Energy Metabolism: The compound may affect ATP production and energy homeostasis by interacting with glycolytic and mitochondrial pathways.
  • Enzyme Regulation: It could serve as an inhibitor or activator of specific enzymes involved in lipid metabolism and other biochemical pathways.

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated selective toxicity towards non-small-cell lung cancer (NSCLC) lines, with an EC50 value of less than 1 μM for several tested lines. This suggests a promising avenue for cancer therapeutics targeting metabolic vulnerabilities in tumor cells .

Study 2: Impact on Lipid Metabolism

Research has shown that compounds similar to this compound can inhibit stearoyl-CoA desaturase (SCD), an enzyme critical for lipid metabolism. Inhibition of SCD leads to a deficiency in unsaturated fatty acids, which is detrimental to rapidly dividing cells. This mechanism highlights the potential use of this compound in treating conditions characterized by aberrant lipid metabolism .

Summary of Biological Activities

Biological Activity Mechanism References
Cytotoxicity in cancer cellsInhibition of metabolic pathways
Modulation of lipid metabolismInhibition of stearoyl-CoA desaturase
Potential effects on energy metabolismInteraction with glycolytic enzymes

Therapeutic Implications

The biological activities observed suggest that this compound may have therapeutic potential in:

  • Cancer Treatment: Its selective cytotoxicity against specific cancer cell lines indicates a role in targeted therapy.
  • Metabolic Disorders: By modulating lipid metabolism, it could be beneficial in conditions like obesity or diabetes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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